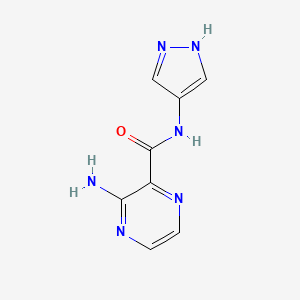![molecular formula C17H23NO3 B7561215 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7561215.png)
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid, also known as Dicloxacillin, is a narrow-spectrum antibiotic that belongs to the penicillin family. It is commonly used to treat bacterial infections caused by gram-positive organisms, such as Staphylococcus aureus.
Wirkmechanismus
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn works by inhibiting the bacterial cell wall synthesis. It binds to the penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are responsible for the cross-linking of the peptidoglycan layer. This leads to the inhibition of cell wall synthesis and eventually causes bacterial cell death.
Biochemical and Physiological Effects:
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1-2 hours after oral administration. It is primarily eliminated through the kidneys and has a half-life of approximately 1 hour. 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn has been shown to have low toxicity and is generally well-tolerated by patients.
Vorteile Und Einschränkungen Für Laborexperimente
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn is a useful tool in laboratory experiments for studying bacterial cell wall synthesis and antibiotic resistance. Its narrow-spectrum activity against gram-positive organisms makes it a useful antibiotic for selectively targeting specific bacterial species. However, its limited activity against gram-negative organisms and the emergence of antibiotic-resistant strains of bacteria are significant limitations.
Zukünftige Richtungen
Future research on 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn could focus on developing new formulations to improve its bioavailability and efficacy, as well as exploring its potential use in combination with other antibiotics to combat antibiotic resistance. Additionally, further studies could investigate the mechanism of action of 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn and its effects on bacterial cell wall synthesis in greater detail.
Synthesemethoden
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn is synthesized by the reaction of 6-aminopenicillanic acid with 2,5-dimethylphenylacetyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn.
Wissenschaftliche Forschungsanwendungen
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn has been extensively studied for its antibacterial properties. It has been used to treat a variety of infections, including skin and soft tissue infections, respiratory tract infections, and urinary tract infections. 1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acidn has also been used in combination with other antibiotics to treat more severe infections, such as endocarditis.
Eigenschaften
IUPAC Name |
1-[[2-(2,5-dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12-6-7-13(2)14(10-12)11-15(19)18-17(16(20)21)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYHPYBYTTVUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2(CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B7561138.png)
![N-[2-(2-furyl)-1-methylethyl]pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561144.png)
![N-[2-(acetylamino)-1,3-benzothiazol-6-yl]-2-methoxyacetamide](/img/structure/B7561147.png)




![4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7561219.png)
![N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B7561223.png)
![N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561230.png)
![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)


